molecular formula C7H7BN2O2 B571847 (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid CAS No. 1253911-17-9

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid

Cat. No. B571847
M. Wt: 161.955
InChI Key: IDRZVSHODUJUIL-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is a chemical compound with the CAS Number: 1253911-17-9. It has a molecular weight of 161.96 and its IUPAC name is 1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid . It is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” is 1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .

It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid are significant in the context of heterocyclic compounds, which are vital in the design of kinase inhibitors. The versatility of pyrazolo[3,4-b]pyridine, a related scaffold, highlights the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in interacting with kinases through multiple binding modes. This underlines the scaffold's importance in drug design, especially for targeting various kinase-related diseases. The comprehensive review of pyrazolo[3,4-b]pyridine kinase inhibitors showcases the relevance of such structures in medicinal chemistry and their broad application across a range of kinase targets (Wenglowsky, 2013).

Biological and Electrochemical Activity

Boron-containing compounds, including boronic acids, have demonstrated significant biological and electrochemical activities. Their synthesis and the study of their properties have led to advances in medicinal chemistry and materials science. These activities include potential applications in drug discovery, where boronic acids are explored for enhancing the potency of drugs or improving their pharmacokinetics profiles. The design and discovery of boronic acid drugs have shown a steady increase, highlighting the role of boronic acids in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Sensor Development

Boronic acids have been extensively utilized in the development of chemical sensors due to their ability to form reversible covalent bonds with Lewis bases and polyols. This property has facilitated the creation of sensors for recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The development of boronic acid sensors with double recognition sites has significantly improved their binding affinity and selectivity, showcasing the potential of (1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid in sensor technology (Bian et al., 2019).

Environmental and Agricultural Applications

The study of boron-containing compounds, including boronic acids, extends beyond medicinal chemistry and sensor technology to environmental and agricultural applications. For instance, the removal of boron species by layered double hydroxides (LDHs) has shown efficacy in treating boron-contaminated water. This application is crucial in areas where boron toxicity is a concern for human and animal health. LDHs offer a promising method for boron removal, contributing to safer drinking water and environmental conservation (Theiss, Ayoko, & Frost, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRZVSHODUJUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN2)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737399
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid

CAS RN

1253911-17-9
Record name 1H-Pyrrolo[3,2-b]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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